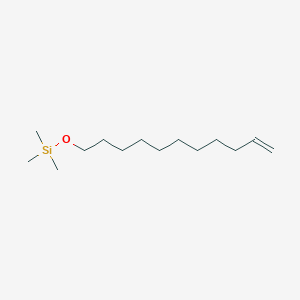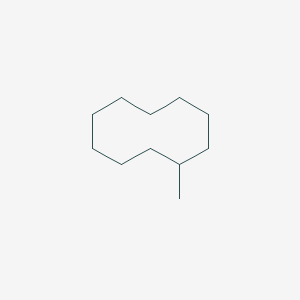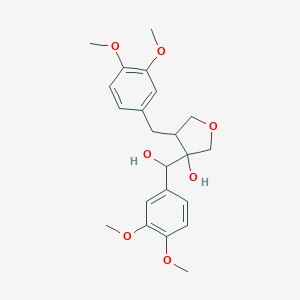
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- is not fully understood, but it is believed to involve the modulation of various signaling pathways and enzymes involved in oxidative stress, inflammation, and neuroprotection. It has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes, and to inhibit the activity of enzymes involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- has a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective activities. It has been shown to protect against oxidative stress and inflammation in various cell and animal models, and to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- in lab experiments include its high yield and purity, its relatively low toxicity, and its potential applications in various fields. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects, and the need for optimization of its synthesis method for large-scale production.
Orientations Futures
There are several future directions for the research on 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl-. These include further investigation of its mechanism of action and potential therapeutic applications in neurodegenerative diseases, the optimization of its synthesis method for large-scale production, and the exploration of its potential applications in materials science and agriculture. Additionally, the development of novel derivatives and analogs of this compound may lead to the discovery of new compounds with improved properties and applications.
Méthodes De Synthèse
The synthesis of 3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- can be achieved through a multistep process involving the condensation of veratraldehyde with 3,4-dimethoxyphenylacetaldehyde, followed by reduction and cyclization reactions. This method has been optimized for high yield and purity, making it suitable for laboratory-scale production of the compound.
Applications De Recherche Scientifique
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, it has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, it has been found to have antifungal and insecticidal activities, making it a potential alternative to synthetic pesticides. In materials science, it has been investigated for its potential use as a precursor for the synthesis of novel polymers and materials.
Propriétés
Numéro CAS |
10569-16-1 |
|---|---|
Nom du produit |
3-Furanmethanol, alpha-(3,4-dimethoxyphenyl)tetrahydro-3-hydroxy-4-veratryl- |
Formule moléculaire |
C22H28O7 |
Poids moléculaire |
404.5 g/mol |
Nom IUPAC |
3-[(3,4-dimethoxyphenyl)-hydroxymethyl]-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-ol |
InChI |
InChI=1S/C22H28O7/c1-25-17-7-5-14(10-19(17)27-3)9-16-12-29-13-22(16,24)21(23)15-6-8-18(26-2)20(11-15)28-4/h5-8,10-11,16,21,23-24H,9,12-13H2,1-4H3 |
Clé InChI |
IIUOFZRHOXNSGO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2COCC2(C(C3=CC(=C(C=C3)OC)OC)O)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CC2COCC2(C(C3=CC(=C(C=C3)OC)OC)O)O)OC |
Synonymes |
α-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-hydroxyfuran-3-methanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



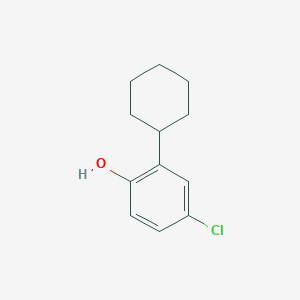
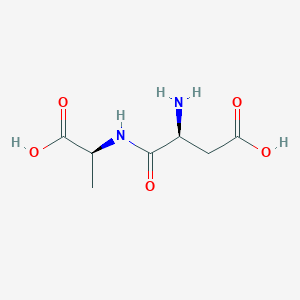

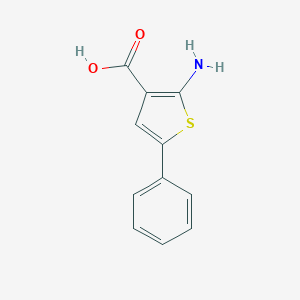
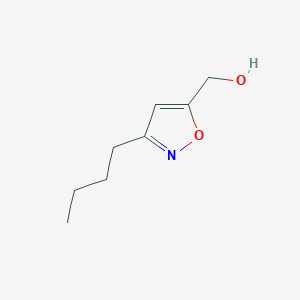
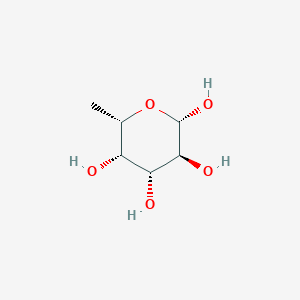
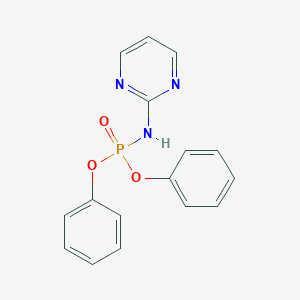
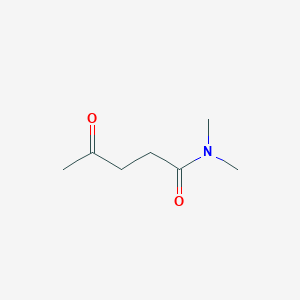
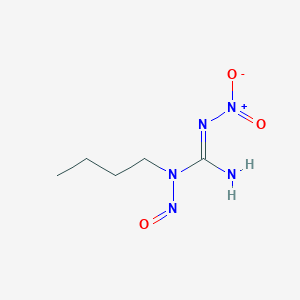
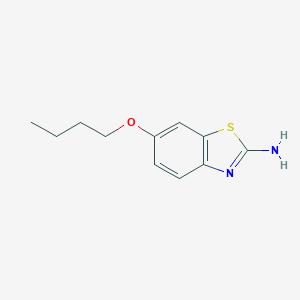
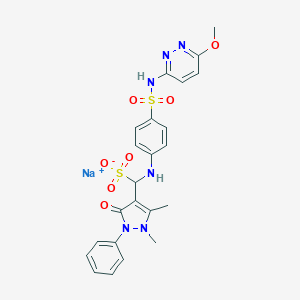
![Benzyl alcohol, [7-14C]](/img/structure/B79828.png)
